molecular formula C16H14BrN5O2S B3835690 4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide

4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide

Cat. No.: B3835690
M. Wt: 420.3 g/mol
InChI Key: SZGUTIRGAQRFIK-NDENLUEZSA-N
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Description

4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide is a complex organic compound that features a triazole ring, a bromine atom, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles like amines, thiols

Major Products

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O2S/c1-12(20-22-10-18-19-11-22)13-2-6-15(7-3-13)21-25(23,24)16-8-4-14(17)5-9-16/h2-11,21H,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGUTIRGAQRFIK-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1C=NN=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1C=NN=C1)/C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide
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4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide
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4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide
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4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide
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4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide
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4-bromo-N-[4-[(Z)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenyl]benzenesulfonamide

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